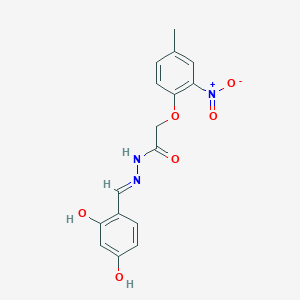
1'-benzyl-2-methyl-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-benzyl-2-methyl-1,4'-bipiperidine, commonly known as BMPP, is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that has been extensively studied for its potential use in the treatment of various neurological disorders. BMPP is known to exhibit a wide range of biochemical and physiological effects, making it an interesting compound for scientific research.
作用機序
The exact mechanism of action of BMPP is not fully understood, but it is believed to act as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor. This results in an increase in the levels of dopamine and norepinephrine in the brain, which can lead to the observed biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
BMPP has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to increase locomotor activity in rodents, suggesting a stimulant effect on the central nervous system. It has also been shown to increase dopamine and norepinephrine levels in the brain, which can lead to improved cognitive function and mood.
実験室実験の利点と制限
BMPP has several advantages as a compound for scientific research. It has a well-established synthesis method, making it readily available for use in lab experiments. It has also been extensively studied, with a large body of literature available on its properties and potential applications.
However, there are also some limitations to using BMPP in lab experiments. It is a psychoactive compound, which can make it difficult to control for confounding variables in animal studies. Additionally, its potential for abuse and addiction may limit its usefulness in clinical applications.
将来の方向性
Despite the limitations, there are several potential future directions for scientific research on BMPP. One area of interest is its potential use in the treatment of ADHD and depression. Further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Another area of interest is the development of new synthesis methods for BMPP. Current methods can be time-consuming and result in low yields, which can limit its availability for research purposes. Developing new, more efficient synthesis methods could make BMPP more accessible for scientific research.
Finally, there is also interest in studying the long-term effects of BMPP use. While short-term studies have shown promising results, it is important to understand the potential risks and benefits of using the compound over longer periods of time.
Conclusion
In conclusion, BMPP is a psychoactive compound with potential applications in the treatment of various neurological disorders. Its well-established synthesis method and extensive body of literature make it an interesting compound for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
BMPP can be synthesized through a multi-step process involving the reaction of 1-benzylpiperidine with methyl iodide. The resulting product is then subjected to a series of purification steps to obtain pure BMPP. The synthesis of BMPP has been extensively studied, and various modifications to the process have been proposed to improve the yield and purity of the compound.
科学的研究の応用
BMPP has been the subject of numerous scientific studies due to its potential use in the treatment of various neurological disorders. It has been shown to exhibit both stimulant and depressant effects on the central nervous system, making it a potential candidate for the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and depression.
特性
IUPAC Name |
1-benzyl-4-(2-methylpiperidin-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-16-7-5-6-12-20(16)18-10-13-19(14-11-18)15-17-8-3-2-4-9-17/h2-4,8-9,16,18H,5-7,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWGJGAVDCGFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B6004837.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6004850.png)
![1-[2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6004852.png)

![(2-ethoxy-4-{[1-(4-isopropylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B6004871.png)

![6-{[(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B6004884.png)
![N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B6004888.png)
![1-(2,3-difluorobenzyl)-3-{[(5-fluoro-2-methylbenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6004899.png)
![1-[2-(4-acetylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6004902.png)
![methyl 3-butyryl-6,6-dimethyl-2-oxo-4-[(2-phenylethyl)amino]-3-cyclohexene-1-carboxylate](/img/structure/B6004903.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(4-pyrimidinyl)ethanamine](/img/structure/B6004906.png)

![N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6004929.png)